Zoxamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

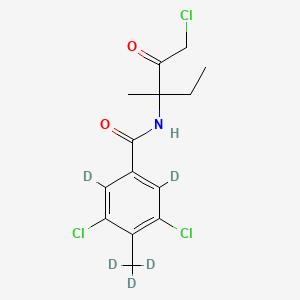

Molecular Formula |

C14H16Cl3NO2 |

|---|---|

Molecular Weight |

341.7 g/mol |

IUPAC Name |

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |

InChI Key |

SOUGWDPPRBKJEX-LYADJXJXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Zoxamide-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

This compound serves as a crucial internal standard for the quantitative analysis of Zoxamide in various matrices. Its parent compound, Zoxamide, is a benzamide fungicide effective against Oomycetes, a class of destructive plant pathogens.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 1794760-54-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂ | [1][5] |

| Molecular Weight | 341.67 g/mol | [1][2][5] |

| Synonyms | 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5 | [2][3][5] |

Mechanism of Action: Microtubule Disruption

Zoxamide's fungicidal activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport.[1][6] The primary target of Zoxamide is β-tubulin, a subunit of microtubules.[1][2]

The mechanism unfolds as follows:

-

Binding to β-tubulin: Zoxamide covalently binds to the β-tubulin subunit.[3][6]

-

Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3][4]

-

Mitotic Arrest: The disruption of the microtubule cytoskeleton leads to an arrest of nuclear division (mitosis).[2][3][5]

-

Inhibition of Fungal Growth: Consequently, key fungal processes such as germ tube elongation and hyphal development are inhibited.[3][6]

This mode of action is particularly effective against Oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1]

Experimental Protocols

In Vitro Microtubule Assembly Assay

This assay evaluates the inhibitory effect of Zoxamide on the polymerization of tubulin into microtubules.

Methodology:

-

Preparation of Tubulin: Isolate tubulin from a suitable source, such as bovine brain.

-

Incubation: Pre-incubate the isolated tubulin with varying concentrations of Zoxamide.

-

Initiation of Assembly: Initiate microtubule assembly by adding GTP and warming the solution.

-

Measurement: Monitor the rate of microtubule assembly by measuring the change in absorbance at 340 nm over time. A dose-dependent inhibition of assembly is indicative of Zoxamide's activity.[3]

Genotoxicity Assessment: Micronucleus Test

This in vitro test assesses the potential of Zoxamide to induce chromosomal damage.

Methodology:

-

Cell Culture: Culture suitable mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human-derived cell lines (e.g., HepG2, A549).[7]

-

Treatment: Expose the cells to a range of Zoxamide concentrations for a defined period (e.g., 24 hours).[7]

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Staining and Analysis: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and a kinetochore-specific stain.

-

Microscopy: Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests genotoxic potential.[7]

Biodegradation Assay

This protocol assesses the capability of microorganisms to biodegrade Zoxamide.

Methodology:

-

Bacterial Culture: Prepare a nutrient broth medium and inoculate it with the bacterial strain(s) of interest.

-

Zoxamide Addition: Add a stock solution of Zoxamide to the broth to a final desired concentration. A control flask without bacteria should also be prepared.

-

Incubation: Incubate the flasks at a constant temperature (e.g., 29°C) for a set period (e.g., 28 days).[8]

-

Sampling and Extraction: At regular intervals (e.g., every 7 days), take samples from the flasks and perform a solvent extraction using a suitable solvent like dichloromethane.

-

Analysis: Analyze the extracted samples using techniques such as UV-spectrophotometry or GC-MS to determine the concentration of remaining Zoxamide. A decrease in Zoxamide concentration in the inoculated flasks compared to the control indicates biodegradation.[8]

Toxicological Profile

Toxicological studies have been conducted to assess the safety of Zoxamide.

| Study Type | Organism | Key Findings | Reference |

| Acute Oral Toxicity | Rat | LD50 > 5000 mg/kg bw | [4] |

| Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | [4] |

| Long-term Toxicity | Rat, Mouse | No evidence of carcinogenicity. The primary target organ is the liver, with effects such as increased weight and hypertrophy observed at high doses. | [4][9][10] |

| Genotoxicity | In vitro | Negative results in gene mutation assays. Induced polyploidy in an in vitro chromosomal aberration assay in CHO cells. | [4] |

| Genotoxicity | In vivo | Negative for micronucleus formation in rat bone marrow. | [4] |

| Developmental Toxicity | Rat, Rabbit | No evidence of teratogenicity. | [4] |

Zoxamide is not considered to be neurotoxic.[4][9] It is classified as "not likely to be carcinogenic to humans".[9][11]

Conclusion

This compound is an essential analytical tool for research involving its parent compound, Zoxamide. Understanding the mechanism of action, relevant experimental protocols, and the toxicological profile of Zoxamide is crucial for its effective and safe application in agricultural science and for professionals in drug development and regulatory sciences. The disruption of microtubule assembly remains a key target for the development of novel fungicides.

References

- 1. apps.who.int [apps.who.int]

- 2. researchgate.net [researchgate.net]

- 3. mode-of-action-of-zoxamide-rh-7281-a-new-oomycete-fungicide - Ask this paper | Bohrium [bohrium.com]

- 4. fao.org [fao.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adipogen.com [adipogen.com]

- 7. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach [mdpi.com]

- 8. 2.3. Zoxamide Biotransformation Assays [bio-protocol.org]

- 9. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]

- 10. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Zoxamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Zoxamide-d5, a crucial internal standard for the quantitative analysis of the fungicide Zoxamide. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, intended for use in research and drug development settings.

Introduction

Zoxamide is a potent fungicide used to control oomycete pathogens on a variety of crops.[1][2] Its mechanism of action involves the disruption of microtubule formation in fungal cells by binding to β-tubulin.[2][3] Accurate quantification of Zoxamide residues in environmental and biological samples is essential for regulatory compliance and safety assessment. This compound, a stable isotope-labeled analog of Zoxamide, serves as an ideal internal standard for mass spectrometry-based analytical methods, ensuring high accuracy and precision.[4]

The isotopic labeling of Zoxamide with five deuterium atoms is specifically located on the benzoyl moiety. The IUPAC name for this compound is 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide.[1] This strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an excellent internal standard.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: deuterated 3,5-dichloro-4-methylbenzoyl chloride and 3-amino-1-chloro-3-methylpentan-2-one. These precursors are then coupled to yield the final product.

Synthesis of Deuterated 3,5-dichloro-4-methylbenzoyl Chloride (d5)

The preparation of the deuterated benzoyl chloride intermediate is the critical step for introducing the five deuterium atoms into the this compound molecule. This is achieved through a hydrogen-deuterium exchange reaction on 3,5-dichloro-4-methylbenzoic acid, followed by conversion to the acid chloride.

Experimental Protocol: Deuteration of 3,5-dichloro-4-methylbenzoic Acid

A plausible method for the deuteration of 3,5-dichloro-4-methylbenzoic acid involves an acid-catalyzed hydrogen-deuterium exchange reaction using a strong deuterated acid.

-

Materials: 3,5-dichloro-4-methylbenzoic acid, Deuterium oxide (D₂O, 99.8 atom % D), Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D).

-

Procedure:

-

In a sealed reaction vessel, suspend 3,5-dichloro-4-methylbenzoic acid in an excess of Deuterium oxide.

-

Add a catalytic amount of deuterated sulfuric acid to the suspension.

-

Heat the mixture at a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate the exchange of the three protons on the methyl group and the two protons on the aromatic ring with deuterium.

-

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to confirm the disappearance of the proton signals for the methyl and aromatic protons.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

-

Extract the deuterated benzoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2.

-

Experimental Protocol: Conversion to Deuterated Benzoyl Chloride

The deuterated carboxylic acid is then converted to the more reactive acid chloride.

-

Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2, Thionyl chloride (SOCl₂), or Oxalyl chloride ((COCl)₂), catalytic N,N-Dimethylformamide (DMF).

-

Procedure:

-

To the dried deuterated benzoic acid, add an excess of thionyl chloride or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).

-

After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 can be used in the next step without further purification.

-

Synthesis of 3-amino-1-chloro-3-methylpentan-2-one

The synthesis of the amine precursor can be achieved through various organic synthesis routes. A plausible approach is outlined below.

Experimental Protocol: Synthesis of 3-amino-1-chloro-3-methylpentan-2-one

-

Step 1: Synthesis of 3-methylpentan-2-one: This starting material can be synthesized via a Grignard reaction between ethylmagnesium bromide and acetyl chloride, followed by oxidation.

-

Step 2: α-Amination of 3-methylpentan-2-one: The ketone can be subjected to an α-amination reaction. One possible method is the Strecker synthesis, which involves reacting the ketone with an ammonia source and a cyanide source, followed by hydrolysis.

-

Step 3: α-Chlorination: The resulting α-amino ketone is then chlorinated at the α-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Purification: The final product, 3-amino-1-chloro-3-methylpentan-2-one, is purified by column chromatography or distillation.

Amide Coupling to form this compound

The final step in the synthesis is the coupling of the deuterated benzoyl chloride with the amine precursor.

Experimental Protocol: Amide Coupling

-

Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2, 3-amino-1-chloro-3-methylpentan-2-one, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 3-amino-1-chloro-3-methylpentan-2-one and the non-nucleophilic base in the aprotic solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Zoxamide | C₁₄H₁₆Cl₃NO₂ | 336.64 |

| This compound | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 |

Table 1: Molecular Information

| Parameter | Value | Method |

| Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Chemical Purity | > 99% | HPLC |

| Overall Yield | Variable | - |

Table 2: Synthesis and Purity Data

Mandatory Visualization

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the absence of protons at the labeled positions (the two aromatic protons and the three methyl protons). The remaining proton signals corresponding to the ethyl group and the methylene group adjacent to the ketone should be observed at their expected chemical shifts.

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Zoxamide, with minor shifts possible due to the deuterium substitution.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecular ion of this compound, which should correspond to the calculated mass of C₁₄H₁₁D₅Cl₃NO₂.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound, which should be similar to that of unlabeled Zoxamide but with mass shifts corresponding to the deuterated fragments. This confirms the location of the deuterium labels.

-

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and isotopic labeling of this compound. The provided experimental protocols, while based on established chemical principles, may require optimization depending on the specific laboratory conditions and available starting materials. The successful synthesis and rigorous characterization of this compound are paramount to its effective use as an internal standard in high-stakes analytical applications within the fields of agricultural science, environmental monitoring, and drug development.

References

- 1. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]

- 2. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1794760-54-5 | Benchchem [benchchem.com]

- 4. veeprho.com [veeprho.com]

In-Depth Technical Guide to Zoxamide-d5: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its synthesis, characterization, and application as an internal standard in quantitative analyses.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Zoxamide (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆Cl₃NO₂ | [3][4] |

| Molecular Weight | 336.64 g/mol | [3][4] |

| CAS Number | 156052-68-5 | [3] |

| Appearance | White solid powder | [1] |

| Melting Point | 158-160 °C | [3][4][5] |

| Solubility in Water (20°C) | 0.681 mg/L | [3][6] |

| Solubility in Acetone (20°C) | 55.7 g/L | [1] |

| Log P (octanol/water) | 3.76 | [3][4][5] |

| Vapor Pressure (25°C) | <1 x 10⁻⁷ torr | [3][5] |

Note: The data presented in this table is for the non-deuterated Zoxamide and should be considered as a close approximation for this compound.

Table 2: Isotopic Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂ | |

| Molecular Weight | 341.67 g/mol | |

| CAS Number | 1794760-54-5 | |

| Synonyms | 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5 | [7] |

| Isotopic Purity | ≥98% | [8] |

Synthesis and Purification

The synthesis of this compound involves the incorporation of deuterium atoms into the Zoxamide structure. A common laboratory-scale approach is through a nucleophilic acyl substitution reaction.

General Synthesis Scheme

Caption: General synthesis scheme of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials and Reagents:

-

3,5-dichloro-4-methylbenzoyl chloride

-

3-chloro-1-ethyl-1-methyl-2-oxopropylamine

-

Deuterated solvent (e.g., Deuterium oxide (D₂O) or deuterated Tetrahydrofuran (THF-d₈))

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment

Procedure:

-

Deuterium Incorporation: The amine reactant is dissolved in a deuterated solvent to facilitate the exchange of labile protons with deuterium.[8]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-4-methylbenzoyl chloride in an anhydrous solvent.

-

Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the deuterated 3-chloro-1-ethyl-1-methyl-2-oxopropylamine and anhydrous pyridine (as an acid scavenger) to the cooled solution with constant stirring.[8]

-

Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield the final product with high chemical and isotopic purity.[8]

Application in Quantitative Analysis: LC-MS/MS

This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the amount of Zoxamide in various matrices, such as environmental samples (water, soil) and agricultural products.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Workflow for a Quantitative LC-MS/MS Analysis

Caption: Workflow for quantitative LC-MS/MS analysis.

Detailed Experimental Protocol: Quantification of Zoxamide using this compound as an Internal Standard

This protocol provides a general framework for the development of a quantitative LC-MS/MS method.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of Zoxamide and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Zoxamide stock solution and spiking a constant, known amount of the this compound internal standard solution into each standard.

-

Sample Preparation: Extract Zoxamide from the sample matrix using an appropriate method (e.g., solid-phase extraction for water samples, QuEChERS for food samples). After extraction, spike the sample extract with the same known amount of this compound internal standard solution as used in the calibration standards.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zoxamide: Determine the optimal precursor ion ([M+H]⁺) and product ions.

-

This compound: Determine the optimal precursor ion ([M+H]⁺, which will be +5 Da higher than Zoxamide) and product ions.

-

-

3. Data Analysis and Quantification:

-

Inject the calibration standards and sample extracts into the LC-MS/MS system.

-

For each injection, determine the peak areas for both the Zoxamide and this compound MRM transitions.

-

Calculate the peak area ratio of Zoxamide to this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Zoxamide for the calibration standards.

-

Calculate the peak area ratio of Zoxamide to this compound for the sample extracts.

-

Determine the concentration of Zoxamide in the samples by interpolating their peak area ratios on the calibration curve.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended.

-

Stability: this compound is stable under normal laboratory conditions. Avoid exposure to strong oxidizing agents and extreme temperatures for prolonged periods. Studies on the non-deuterated analog show good stability at elevated temperatures and pressures.[8]

Mechanism of Action

While this compound is primarily used as an analytical standard, its biological activity is expected to be identical to that of Zoxamide. Zoxamide is a fungicide that acts by disrupting microtubule dynamics in susceptible fungi. It covalently binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle and ultimately, cell death.[1][5]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical guidance for its synthesis and application in quantitative analytical methods. For specific applications, further method development and validation will be necessary.

References

- 1. Zoxamide - CAS-Number 156052-68-5 - Order from Chemodex [chemodex.com]

- 2. veeprho.com [veeprho.com]

- 3. Zoxamide [drugfuture.com]

- 4. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zoxamide (156052-68-5) for sale [vulcanchem.com]

- 6. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. This compound | 1794760-54-5 | Benchchem [benchchem.com]

Zoxamide-d5: A Technical Guide to its Dual Mechanism in Mycology and Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zoxamide, a potent benzamide fungicide, and its deuterated isotopologue, zoxamide-d5. It is divided into two core sections. The first elucidates the biological mechanism of action by which zoxamide disrupts fungal microtubule dynamics, leading to cell death. The second details the analytical mechanism and application of this compound as a crucial internal standard for precise and accurate quantification in complex matrices using mass spectrometry.

Part 1: The Fungicidal Mechanism of Action of Zoxamide

Zoxamide is a highly effective fungicide developed to control plant diseases caused by Oomycetes, such as late blight and downy mildew. Its efficacy stems from a specific interaction with a fundamental component of the eukaryotic cytoskeleton: the microtubule.

Core Mechanism: Covalent Binding and Inhibition of β-Tubulin

The primary mode of action of zoxamide is the disruption of microtubule assembly. This is achieved through a highly specific, covalent binding to β-tubulin, one of the two protein subunits (along with α-tubulin) that polymerize to form microtubules. The presence of an α-chloroketone moiety in the zoxamide molecule facilitates this covalent linkage. This binding event prevents the tubulin heterodimers from polymerizing into functional microtubules, which are essential for various cellular processes.

The interaction is stereospecific, with the R-enantiomer of zoxamide exhibiting significantly higher fungicidal activity than the S-enantiomer. Molecular docking studies suggest that zoxamide interacts with key amino acid residues within the β-tubulin protein, and mutations at these sites, such as at position E198, can confer resistance.[1][2][3][4]

Cellular Effects: Mitotic Arrest and Cytoskeletal Disruption

By inhibiting tubulin polymerization, zoxamide triggers a cascade of downstream cellular effects:

-

Disruption of the Microtubule Cytoskeleton : Treatment with zoxamide leads to a rapid and visible loss of the filamentous microtubule network within the fungal cell.

-

Mitotic Arrest : Microtubules are the core components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. By preventing the formation of this spindle, zoxamide effectively halts the cell cycle in metaphase.

-

Inhibition of Nuclear Division : The arrest of mitosis prevents the division of the nucleus, leading to cells with a single nucleus, whereas untreated cells would become multinucleated.

-

Morphological Changes : Fungal germ tubes treated with zoxamide cease to elongate and often exhibit swelling at their tips.

The culmination of these effects is the inhibition of fungal growth and proliferation, leading to cell death.

Quantitative Data on Zoxamide Bioactivity

The biological effect of zoxamide has been quantified in various studies. The following table summarizes key findings regarding its efficacy.

| Parameter | Organism/System | Value | Reference |

| EC₅₀ (Mycelial Growth) | Phytophthora cactorum | 0.04 - 0.29 mg/L | [5] |

| Enantiomeric Activity Ratio | Target Pathogens | R-form is 9.9 to 140.0 times more active than S-form | [2] |

| IC₅₀ (Microtubule Assembly) | Mouse Lymphoma Cells | 23.5 µmol/L |

Experimental Protocols

This assay spectrophotometrically measures the effect of zoxamide on the polymerization of purified tubulin. The principle is that light is scattered by microtubules in proportion to the concentration of the polymer, which can be measured as an increase in optical density (OD).[6][7]

Materials:

-

Lyophilized, high-purity (>99%) tubulin (e.g., bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Zoxamide stock solution (in DMSO)

-

Temperature-regulated spectrophotometer with 96-well plate reader (340 nm capability)

-

Low-volume 96-well plates (e.g., half-area)

Procedure:

-

Preparation:

-

Pre-warm the spectrophotometer to 37°C.

-

Prepare ice-cold G-PEM buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare serial dilutions of zoxamide in General Tubulin Buffer (kept at room temperature to avoid precipitation). A DMSO-only control should be prepared.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted zoxamide compounds or DMSO control to respective wells.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Use a multichannel pipette for consistency.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C spectrophotometer.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes (kinetic mode).

-

-

Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the final OD (polymer mass) for each concentration.

-

Calculate the IC₅₀ value by plotting the inhibition of polymerization against the zoxamide concentration.

-

This protocol allows for the direct visualization of zoxamide's effect on the microtubule cytoskeleton within fungal cells.[8][9]

Materials:

-

Fungal culture (e.g., Phytophthora germlings) grown on glass coverslips.

-

Zoxamide solution.

-

Fixation Buffer: 4% formaldehyde in PME buffer (50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.2).

-

Permeabilization Buffer: 1% Triton X-100 in PBS.

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Mouse anti-α-tubulin monoclonal antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

Mounting medium with DAPI (for nuclear staining).

-

Fluorescence microscope.

Procedure:

-

Cell Treatment:

-

Incubate fungal cells grown on coverslips with a working concentration of zoxamide (and a vehicle control) for a predetermined time (e.g., 1-4 hours).

-

-

Fixation & Permeabilization:

-

Gently wash the cells with PME buffer.

-

Fix the cells with Fixation Buffer for 30-45 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cell walls with Permeabilization Buffer for 20 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating coverslips in Blocking Buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in 1.5% BSA/PBS) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in 1.5% BSA/PBS) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Seal the coverslips with nail polish.

-

Visualize using a fluorescence microscope, capturing images of the microtubule network (Alexa 488 channel) and nuclei (DAPI channel). Compare treated vs. control cells for microtubule integrity.

-

Part 2: this compound as an Internal Standard in Quantitative Analysis

While zoxamide's mechanism of action is biological, its deuterated form, this compound, serves a critical analytical function. It is used as an internal standard (IS) in quantitative assays, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principle: Isotope Dilution Mass Spectrometry

The core function of an internal standard is to correct for analyte loss and variability throughout the analytical process. An ideal IS is a compound that is chemically identical to the analyte but physically distinguishable by the detector. This compound fits this perfectly. It has five hydrogen atoms replaced with deuterium.

-

Chemical Similarity : Because deuterium has nearly the same chemical properties as hydrogen, this compound has the same polarity, solubility, and chromatographic retention time as zoxamide. It therefore behaves identically during sample extraction, cleanup, and chromatography.

-

Physical Difference : The five deuterium atoms increase the mass of the molecule by five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both zoxamide and this compound simultaneously.

By adding a precise, known amount of this compound to a sample at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte (zoxamide) and the IS (this compound) equally. The final quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if sample is lost, correcting for procedural errors and matrix effects (ion suppression or enhancement) that can plague LC-MS/MS analysis.[10][11]

Experimental Protocol

This protocol outlines a general procedure for using this compound to quantify zoxamide residues in a complex matrix.[10][12][13]

Materials:

-

Sample matrix (e.g., wine, vegetable homogenate).

-

Zoxamide analytical standard.

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

-

Acetonitrile (LC-MS grade).

-

Formic acid.

-

QuEChERS salts (e.g., MgSO₄, NaCl).

-

Syringe filters (0.22 µm PTFE).

-

UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards in a clean matrix extract (matrix-matched calibration).

-

Each standard should contain a known concentration of zoxamide (e.g., ranging from 1 to 200 µg/L).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 50 µg/L).

-

-

Sample Preparation:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (if sample is dry).

-

Spike with Internal Standard: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound solution to the sample.

-

Add 10 mL of acetonitrile (with 1% formic acid).

-

Add QuEChERS extraction salts, cap tightly, and shake vigorously for 1 minute.

-

Centrifuge at >3000 x g for 5 minutes.

-

-

Cleanup (d-SPE - Optional but Recommended):

-

Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA and MgSO₄).

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

-

Final Extract and Analysis:

-

Take the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode. Set up at least two specific precursor-to-product ion transitions for both zoxamide and this compound to ensure specificity and confirmation.

-

-

Data Analysis:

-

Integrate the peak areas for the primary MRM transitions of zoxamide and this compound.

-

Calculate the peak area ratio (Zoxamide Area / this compound Area) for each sample and calibration standard.

-

Plot the peak area ratio vs. concentration for the calibration standards to generate a linear regression curve.

-

Determine the concentration of zoxamide in the samples by interpolating their peak area ratios onto the calibration curve.

-

References

- 1. Molecular Insights into the Covalent Binding of Zoxamide to the β-Tubulin of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A systematic evaluation of zoxamide at enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis on zoxamide-induced sensitivity changes in Phytophthora cactorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytoskeleton.com [cytoskeleton.com]

- 7. researchgate.net [researchgate.net]

- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdpr.ca.gov [cdpr.ca.gov]

- 13. agilent.com [agilent.com]

Environmental Fate and Degradation of Zoxamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Zoxamide, with the assumption that the isotopically labeled Zoxamide-d5 exhibits analogous behavior and is used as a tracer in environmental studies. Zoxamide is a benzamide fungicide utilized for the control of Oomycete fungi on various crops. Understanding its environmental persistence, mobility, and transformation is crucial for assessing its ecological impact.

Executive Summary

Zoxamide is characterized by low aqueous solubility and is not typically persistent in soil or aquatic environments. Its degradation is primarily driven by a combination of aerobic soil metabolism, hydrolysis, and photolysis. The major degradation products identified in environmental matrices include RH-127450, RH-163353, and RH-24549. This guide summarizes the available quantitative data, details the experimental protocols used to assess its environmental fate, and provides visual representations of its degradation pathways and experimental workflows.

Physicochemical Properties of Zoxamide

| Property | Value | Reference |

| IUPAC Name | (RS)-3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide | [1] |

| CAS Number | 156052-68-5 | [1] |

| Molecular Formula | C₁₄H₁₆Cl₃NO₂ | |

| Molecular Weight | 336.64 g/mol | [2] |

| Water Solubility | Low | [3] |

| Vapor Pressure | <1.3 x 10⁻⁵ Pa at 20°C | [1] |

| Log P (octanol-water partition coefficient) | 3.76 ± 0.04 | [1][2] |

Environmental Degradation Pathways

The environmental degradation of Zoxamide proceeds through several key pathways, leading to the formation of various metabolites.

Aerobic Soil Metabolism

Under aerobic conditions, Zoxamide is readily degraded by soil microorganisms. The primary metabolites formed are RH-127450 (a de-chlorinated product), RH-163353 (an acid derivative), and RH-24549 (a benzoic acid derivative).[1] Mineralization to carbon dioxide is a significant route of dissipation.[4]

Hydrolysis

Zoxamide is susceptible to hydrolysis, particularly under alkaline conditions. This process contributes to its degradation in aqueous environments.

Photolysis

In the presence of sunlight, Zoxamide can undergo photolytic degradation in both water and on soil surfaces. The aqueous photolysis half-life has been reported to be approximately 14 days.[5]

Degradation Pathway of Zoxamide

Caption: Proposed degradation pathway of Zoxamide in the environment.

Quantitative Environmental Fate Data

The following tables summarize the reported half-lives (DT₅₀) of Zoxamide in various environmental compartments.

Table 1: Aerobic Soil Metabolism Half-Life of Zoxamide

| Soil Type | Temperature (°C) | Half-Life (days) | Reference |

| Various Soils | 20-25 | 2 - 19 | [5] |

| Sandy Loam / Silt Loam | Not Specified | 10.88 - 17.81 (R-enantiomer) | [5] |

| Sandy Loam / Silt Loam | Not Specified | 8.05 - 14.41 (S-enantiomer) | [5] |

Table 2: Abiotic Degradation Half-Life of Zoxamide

| Degradation Process | Medium | pH | Temperature (°C) | Half-Life (days) | Reference |

| Photolysis | Aqueous | 4 | 25 | 14 | [5] |

| Photolysis | Soil | Not Specified | Not Specified | 4.3 - 7.4 | [6] |

| Hydrolysis | Aqueous | Not Specified | Not Specified | 17.6 - 21.9 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline typical experimental protocols for assessing the degradation of Zoxamide.

Aerobic Soil Metabolism Study

This protocol is based on general guidelines such as those from the EPA and OECD.

Experimental Workflow for Aerobic Soil Metabolism Study

Caption: Workflow for a typical aerobic soil metabolism study.

Methodology:

-

Soil Selection and Characterization: Collect fresh soil from a location with no prior pesticide application. Characterize the soil for texture (e.g., sandy loam), pH, organic carbon content, and microbial biomass.[7]

-

Test Substance: Utilize uniformly ring-labeled [¹⁴C]-Zoxamide-d5 of known radiochemical purity and specific activity.

-

Application: Apply the [¹⁴C]-Zoxamide-d5 solution to portions of the characterized soil to achieve the desired concentration (e.g., 1.5 mg/kg).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 122 days.[4] Use flow-through systems to trap evolved ¹⁴CO₂ and other volatile organics.

-

Sampling: Collect triplicate samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 122 days).

-

Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify this compound and its degradation products. Total radioactivity can be determined by Liquid Scintillation Counting (LSC).

-

Metabolite Identification: Identify major metabolites using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of its metabolites.

Hydrolysis Study

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).

-

Test Substance Application: Add a sterile solution of [¹⁴C]-Zoxamide-d5 to the buffer solutions to achieve a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 days).

-

Sampling: Collect triplicate samples at various time intervals.

-

Analysis: Directly analyze the aqueous samples by HPLC with a radioactivity detector to determine the concentration of this compound over time.

-

Data Analysis: Determine the rate of hydrolysis and the half-life (DT₅₀) at each pH level.

Photolysis Study

Methodology:

-

Sample Preparation: Prepare aqueous solutions of [¹⁴C]-Zoxamide-d5 in sterile, buffered water (e.g., pH 4).

-

Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature (e.g., 25°C).[5] Prepare parallel dark control samples to differentiate between photolytic and other degradation processes.

-

Sampling: Collect triplicate samples from both irradiated and dark control groups at various time intervals.

-

Analysis: Analyze the samples by HPLC with a radioactivity detector to quantify the remaining this compound.

-

Data Analysis: Calculate the photolytic degradation rate and the half-life (DT₅₀).

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites is essential for environmental fate studies.

Table 3: Analytical Techniques for Zoxamide and its Metabolites

| Technique | Matrix | Purpose | Reference |

| UPLC-MS/MS | Ginseng Roots | Quantification of Zoxamide and its acid metabolites | [3] |

| GC-ITMS | Grape, Must, Wine | Residue analysis of Zoxamide | [4] |

| HPLC with Chiral Column | Soil | Enantioselective quantification of Zoxamide | [5] |

| HPLC with Radioactivity Detector | Soil, Water | Quantification of radiolabeled Zoxamide and metabolites | [8] |

| LC-MS/MS | Not Specified | Identification of metabolites |

Conclusion

The available data indicates that Zoxamide is unlikely to persist in the environment. Its degradation is mediated by a combination of biotic and abiotic processes, with aerobic soil metabolism being a key pathway. The major metabolites formed are also subject to further degradation. This technical guide provides a framework for understanding and further investigating the environmental fate of this compound. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. smithers.com [smithers.com]

- 8. fao.org [fao.org]

Commercial suppliers and purchasing of Zoxamide-d5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Zoxamide-d5. It covers commercial sourcing, purchasing information, and detailed experimental protocols.

Commercial Suppliers and Purchasing of this compound

This compound, a deuterated analog of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic research. Its stable isotope labeling allows for precise quantification of Zoxamide in various matrices. Several commercial suppliers offer this compound for research purposes. The following tables summarize the available information on suppliers, product details, and purchasing.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Contact Information | Notes |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Sold through various distributors such as Biomall and LGC Standards.[1][2] | A brand of LGC Standards. |

| CymitQuimica | --INVALID-LINK-- | --INVALID-LINK-- | Distributor for TRC products.[3] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | --INVALID-LINK-- | |

| Benchchem | --INVALID-LINK-- | --INVALID-LINK-- | |

| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Offers custom synthesis. |

| LGC Standards | --INVALID-LINK-- | --INVALID-LINK-- | Distributor for TRC products.[2][4] |

| Pharmaffiliates | --INVALID-LINK-- | --INVALID-LINK-- |

Table 2: this compound Product and Purchasing Information

| Supplier (Brand) | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price |

| CymitQuimica (TRC) | TR-Z700922 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | 100 mg | Quote required |

| Biomall (TRC) | Z700922-10mg | 1794760-54-5 | Not specified | Not specified | Not specified | 10 mg | View Price on Website |

| Santa Cruz Biotechnology | sc-218403 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |

| Benchchem | B1146767 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | >98% (Isotopic) | Inquire | Quote required |

| Veeprho | VZ-IMP-135 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |

| LGC Standards (TRC) | TRC-Z700922 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |

| Pharmaffiliates | Not specified | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | High Purity | Inquire | Quote required |

Mechanism of Action: Disruption of Microtubule Dynamics

Zoxamide exerts its fungicidal activity by disrupting microtubule dynamics, a critical process for fungal cell division and growth. The primary molecular target of Zoxamide is β-tubulin , a subunit of the microtubule polymer.

Caption: Zoxamide's mechanism of action.

Zoxamide covalently binds to a specific site on the β-tubulin subunit. This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to an arrest of the cell cycle in mitosis, ultimately triggering apoptosis and inhibiting fungal growth.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Zoxamide and its deuterated analog.

Laboratory-Scale Synthesis of this compound

This protocol describes a general method for the laboratory synthesis of this compound, primarily for use as an internal standard.

Materials:

-

3,5-dichloro-4-methylbenzoyl chloride

-

3-amino-3-methylpentan-2-one hydrochloride

-

Deuterated solvent (e.g., Methanol-d4)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Deuterium Exchange: Dissolve 3-amino-3-methylpentan-2-one hydrochloride in a minimal amount of deuterated solvent (e.g., Methanol-d4) and stir at room temperature for 24 hours to facilitate hydrogen-deuterium exchange at the amine and adjacent positions. Remove the solvent under reduced pressure. Repeat this step two more times to ensure a high degree of deuteration.

-

Amine Extraction: Dissolve the deuterated amine salt in water and basify with a saturated sodium bicarbonate solution. Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Coupling Reaction: Dissolve the deuterated amine in anhydrous dichloromethane and cool to 0°C in an ice bath. Add triethylamine to the solution. Slowly add a solution of 3,5-dichloro-4-methylbenzoyl chloride in anhydrous dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Microtubule Assembly Assay

This assay is used to determine the effect of Zoxamide on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

GTP (Guanosine triphosphate) solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

Zoxamide stock solution (in DMSO)

-

Glycerol

-

Spectrophotometer with temperature control

Procedure:

-

Tubulin Preparation: Resuspend purified tubulin in ice-cold tubulin polymerization buffer. Keep on ice to prevent spontaneous polymerization.

-

Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and glycerol. Add the desired concentrations of Zoxamide (or DMSO as a vehicle control) to the respective wells.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of Zoxamide-treated samples to the control to determine the inhibitory effect.

Covalent Binding Assay of Zoxamide to β-tubulin

This assay confirms the covalent interaction between Zoxamide and its target protein, β-tubulin.

Caption: Workflow for Zoxamide-β-tubulin binding assay.

Materials:

-

Fungal cell culture (e.g., Phytophthora capsici)

-

Radiolabeled Zoxamide (e.g., [³H]-Zoxamide)

-

Lysis buffer

-

Protein assay reagent (e.g., Bradford reagent)

-

SDS-PAGE gels and running buffer

-

Autoradiography film or digital imager

Procedure:

-

Cell Culture and Lysis: Grow the fungal cells to the desired density. Harvest the cells and lyse them in a suitable lysis buffer to extract the total protein.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.

-

Incubation with Radiolabeled Zoxamide: Incubate a fixed amount of the protein lysate with varying concentrations of [³H]-Zoxamide for a specific time at room temperature. Include a control with a large excess of non-radiolabeled Zoxamide to determine non-specific binding.

-

SDS-PAGE: Separate the proteins in the incubated lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: Dry the gel and expose it to an autoradiography film or a digital imager to detect the radiolabeled protein bands.

-

Analysis: Identify the protein band that specifically incorporates the radiolabel. This can be confirmed to be β-tubulin by Western blotting with an anti-β-tubulin antibody on a parallel gel. The intensity of the radiolabeled band will correlate with the amount of covalent binding.

This technical guide provides a foundational understanding of this compound for research applications, from sourcing the compound to performing key experiments to elucidate its mechanism of action. For specific applications, further optimization of the described protocols may be necessary.

References

Zoxamide-d5: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Zoxamide-d5. This compound is a deuterated analog of Zoxamide. While the fundamental toxicological properties are expected to be similar to Zoxamide, the deuterium substitution may alter the metabolic profile due to the kinetic isotope effect, potentially leading to a slower rate of metabolism.[1][2][3] All handling and safety procedures should be conducted with this consideration in mind, and a thorough risk assessment should be performed before use. The information provided herein is based on publicly available data for Zoxamide.

Executive Summary

Zoxamide is a benzamide fungicide with low acute toxicity.[4][5] This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Zoxamide, which is anticipated to be representative of this compound. The primary target organ for Zoxamide is the liver, with observed effects in animal studies including increased liver weight and hypertrophy.[5][6][7] It is not considered to be a skin irritant but is a skin sensitizer and a slight, transient eye irritant.[4][5] Zoxamide is not classified as carcinogenic or genotoxic in vivo.[4][8] This guide presents quantitative toxicological data in structured tables, outlines the nature of key experimental safety studies, and provides graphical workflows for safe handling and emergency procedures.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide |

| Molecular Formula | C14H11D5Cl3NO2 |

| Molecular Weight | Approx. 341.68 g/mol |

| Appearance | Odorless white to off-white powder |

| Solubility | Low aqueous solubility |

Toxicological Profile

Zoxamide exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][5] The primary effects observed in repeat-dose studies are related to liver hypertrophy and reduced body-weight gain, which in some cases was linked to palatability issues with the feed.[4][5]

Acute Toxicity

| Study | Species | Route | Value | Classification |

| LD50 | Rat | Oral | >5000 mg/kg bw[4][5] | Low Toxicity |

| LD50 | Rat | Dermal | >2000 mg/kg bw[4][5] | Low Toxicity |

| LC50 (4-hour) | Rat | Inhalation | >5.3 mg/L[4][5] | Low Toxicity |

Irritation and Sensitization

| Study | Species | Result |

| Skin Irritation | Not an irritant[4][5] | |

| Eye Irritation | Slight, transient irritant[4][5] | |

| Skin Sensitization | Guinea Pig | Delayed contact hypersensitivity (Maximization and Buehler tests)[4][5] |

Sub-chronic and Chronic Toxicity

A number of sub-chronic and chronic toxicity studies have been conducted on Zoxamide in various species. The No Observed Adverse Effect Levels (NOAELs) from these studies are summarized below.

| Study Duration | Species | NOAEL | Key Findings at LOAEL |

| 90-day | Mouse | 574 mg/kg bw/day[4] | Reduced body-weight gain in females.[4] |

| 90-day & 1-year | Dog | 48 mg/kg bw/day[4][9] | Reduced body-weight gain in females at 255 mg/kg bw/day.[4] |

| 1-year | Rat | 1058 mg/kg bw/day (highest dose tested)[4] | Increased liver weights in females at ≥ 5000 ppm, not considered adverse.[4] |

| 18-month | Mouse | 1021 mg/kg bw/day (highest dose tested)[4] | No treatment-related toxicity.[4] |

| 28-day Dermal | Rat | 714 mg/kg bw/day (systemic effects)[4] | Significant local effects at ≥ 107 mg/kg bw/day.[4] |

Carcinogenicity and Genotoxicity

Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL | Key Findings |

| Two-generation | Rat | 1474 mg/kg bw/day (highest dose tested)[9] | No effects on fertility or parental toxicity. Reduced pup body-weight gain at parentally toxic doses.[7] |

| Developmental | Rat | 1000 mg/kg bw/day (highest dose tested)[4] | No evidence of toxicity to dams or fetuses. Not teratogenic.[4] |

| Developmental | Rabbit | 1000 mg/kg bw/day (highest dose tested)[4] | No evidence of toxicity to dams or fetuses. Not teratogenic.[4] |

Experimental Protocols Overview

Detailed experimental protocols for regulatory toxicology studies are typically proprietary. However, the objectives and general methodologies of the key studies cited are described below.

-

Acute Toxicity Studies (LD50/LC50): These studies aim to determine the dose or concentration of a substance that causes mortality in 50% of the test animals after a single exposure. The protocols generally involve administering increasing doses of the substance via a specific route (oral, dermal, or inhalation) to groups of animals and observing them for a set period, typically 14 days.

-

Sub-chronic and Chronic Oral Toxicity Studies: These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days, 1 year, or 18 months). Animals are given daily doses of the substance in their diet or by gavage. The protocol involves regular monitoring of clinical signs, body weight, food consumption, as well as detailed hematology, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study.

-

Reproductive and Developmental Toxicity Studies: Two-generation studies in rats are designed to assess the potential effects of a substance on reproductive function and offspring development. The protocol involves exposing parent animals (F0 generation) to the substance before mating and throughout gestation and lactation. The effects on their offspring (F1 generation) are then monitored, and the F1 generation is also mated to produce an F2 generation. Developmental toxicity studies in rats and rabbits involve administering the substance to pregnant females during the period of organogenesis to assess potential effects on the developing fetus.

Handling Precautions and Safety Recommendations

Given that Zoxamide is a skin sensitizer and a slight eye irritant, appropriate personal protective equipment (PPE) and handling procedures are essential.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood or other local exhaust ventilation where dusts or aerosols may be generated.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be worn.

General Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the material is handled.

-

Wash hands thoroughly after handling.

Emergency Procedures

First Aid

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spills and Leaks

-

Avoid dust formation.

-

Wear appropriate PPE.

-

Carefully sweep up or vacuum the spilled material and place it in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for key safety and handling procedures related to this compound.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Caption: Flowchart for responding to a this compound spill.

Caption: Simplified workflow of the toxicological risk assessment process.

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. volumen 33 número 3 [revistas.unam.mx]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Federal Register :: Zoxamide 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4- methylbenzamide; Pesticide Tolerance [federalregister.gov]

- 9. apps.who.int [apps.who.int]

Solubility Profile of Zoxamide-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Zoxamide-d5 in various organic solvents. Due to the limited availability of direct experimental data on this compound, this document leverages the established principle that the solubility of a deuterated compound is closely comparable to its non-deuterated analogue, Zoxamide. The information presented herein is therefore based on available data for Zoxamide and serves as a robust proxy for understanding the solubility characteristics of this compound.

This compound, a deuterated isotopologue of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its structural similarity to Zoxamide, with the exception of the presence of five deuterium atoms, results in nearly identical physicochemical properties, including solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Zoxamide in a range of organic solvents at 20°C. This data provides a strong indication of the expected solubility of this compound in these solvents.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Ethyl Acetate | 55.7 | 20 |

| Acetone | 20 | 20 |

| Methanol | 324 | 25 |

| Hexane | 0.0028 | 25 |

| Acetonitrile | Soluble¹ | Not Specified |

¹A commercially available solution of Zoxamide in acetonitrile indicates its solubility in this solvent[1].

Experimental Protocols for Solubility Determination

The determination of the solubility of a chemical substance like this compound in organic solvents is typically conducted following standardized guidelines to ensure accuracy and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides guidelines for the testing of chemicals, which are widely accepted internationally. The following methodologies are recommended for determining the solubility of this compound.

Flask Method (OECD Guideline 105)

This method is suitable for substances with a solubility of 10 mg/L or higher and is a straightforward and widely used technique.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometric detection - HPLC-UV/MS)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation. Typically, 24 to 48 hours of agitation is sufficient.

-

Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid. Centrifugation or filtration is then used to separate the saturated solution from the excess solid. It is critical to perform this step at the test temperature to avoid any change in solubility.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method, such as HPLC-UV/MS, to determine the concentration of this compound.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Column Elution Method (OECD Guideline 105)

This method is particularly useful for substances with low solubility (less than 10 mg/L).

Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, controlled rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, celite)

-

Metering pump for precise solvent delivery

-

Fraction collector

-

Analytical instrument for quantification (e.g., HPLC-UV/MS)

Procedure:

-

Column Preparation: A known amount of this compound is coated onto the surface of the inert support material. This is often achieved by dissolving the substance in a volatile solvent, mixing with the support, and then evaporating the solvent. The coated support is then packed into the column.

-

Elution: The organic solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level.

-

Fraction Collection and Analysis: The eluate is collected in fractions, and the concentration of this compound in each fraction is determined using a suitable analytical method.

-

Equilibrium Determination: The elution is continued until the concentration of this compound in the eluate reaches a constant value (plateau), which represents the saturation solubility.

-

Data Analysis: The solubility is reported as the mean of the plateau concentrations from at least three consecutive fractions that are in agreement.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound using the Flask Method.

Caption: Experimental workflow for the Flask Method of solubility determination.

Caption: Logical relationship of steps in solubility testing.

References

Methodological & Application

Application Note: High-Throughput Analysis of Zoxamide in Agricultural Matrices using Zoxamide-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the fungicide Zoxamide in various agricultural matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Zoxamide-d5 as an internal standard to ensure high accuracy and precision. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, making it suitable for high-throughput screening of Zoxamide residues in research and regulatory laboratories. The method has been validated, demonstrating excellent linearity, recovery, and precision.

Introduction

Zoxamide is a widely used fungicide for controlling oomycete pathogens on a variety of crops. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and accurate results.[1] This application note provides a detailed protocol for the extraction and analysis of Zoxamide, leveraging the benefits of this compound for robust quantification.

Experimental Protocols

Reagents and Materials

-

Standards: Zoxamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate

-

Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate

-

Sample Matrices: Vegetable (e.g., lettuce, tomato), Soil

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Zoxamide by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize 10-15 g of the sample (e.g., vegetable, soil) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a single-use packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant into an autosampler vial.

-

Add the this compound internal standard spiking solution.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |